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Compound of Interest

Compound Name: 5-bromopentanal

Cat. No.: B1354046 Get Quote

Introduction
The Swern oxidation is a widely utilized and reliable method for the mild oxidation of primary

and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] This reaction employs

dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most

commonly oxalyl chloride, at low temperatures. A hindered organic base, such as triethylamine,

is then used to facilitate the elimination reaction that yields the carbonyl compound.[1][3] A key

advantage of the Swern oxidation is its mild reaction conditions, which makes it compatible with

a wide range of functional groups and minimizes the risk of over-oxidation of aldehydes to

carboxylic acids.[2]

This application note provides a detailed protocol for the synthesis of 5-bromopentanal from 5-

bromopentan-1-ol using the Swern oxidation. 5-Bromopentanal is a valuable bifunctional

molecule used in the synthesis of various pharmaceuticals and other complex organic

molecules. The presence of both an aldehyde and a bromoalkane functionality allows for

sequential and diverse chemical transformations.

Reaction Scheme
Experimental Protocol
Materials:

5-Bromopentan-1-ol
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Oxalyl chloride ((COCl)₂)

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N)

Dichloromethane (CH₂Cl₂), anhydrous

Water (H₂O)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flasks

Magnetic stirrer and stir bar

Syringes and needles

Dry ice-acetone bath

Separatory funnel

Rotary evaporator

Procedure:

Preparation of the DMSO/Oxalyl Chloride Adduct: In a flame-dried, three-necked round-

bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve

dimethyl sulfoxide (2.4 equivalents) in anhydrous dichloromethane. Cool the solution to -78

°C using a dry ice-acetone bath. To this cooled solution, add oxalyl chloride (1.2 equivalents)

dropwise via syringe over a period of 10-15 minutes, ensuring the internal temperature does

not rise above -60 °C. Stir the resulting mixture for an additional 10 minutes at -78 °C.

Addition of the Alcohol: Dissolve 5-bromopentan-1-ol (1.0 equivalent) in a minimal amount of

anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 10-15
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minutes, again maintaining the temperature at -78 °C. Stir the reaction mixture for 20-30

minutes at this temperature.

Addition of the Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture

over 10 minutes. A thick white precipitate will form. Continue stirring at -78 °C for another 10

minutes.

Warming and Quenching: Remove the dry ice-acetone bath and allow the reaction mixture to

warm to room temperature over approximately 1 hour.

Work-up: Once the reaction has reached room temperature, quench the reaction by adding

water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it

sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to obtain the crude 5-bromopentanal.

Purification: The crude product can be purified by flash column chromatography on silica gel,

typically using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data
Reactant/Reagent Molar Equivalents Molecular Weight ( g/mol )

5-Bromopentan-1-ol 1.0 167.04

Oxalyl chloride 1.2 - 1.5 126.93

Dimethyl sulfoxide (DMSO) 2.4 - 2.7 78.13

Triethylamine (Et₃N) 5.0 - 7.0 101.19

Note: The exact amounts and yields can vary depending on the specific reaction scale and

conditions. Researchers should optimize the protocol for their specific needs.

Characterization Data for 5-Bromopentanal

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1354046?utm_src=pdf-body
https://www.benchchem.com/product/b1354046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₅H₉BrO

Molecular Weight 165.03 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point Decomposes upon heating

Storage Store at 2-8 °C under an inert atmosphere

¹H NMR (CDCl₃):

δ 9.77 (t, J = 1.6 Hz, 1H, -CHO)

δ 3.42 (t, J = 6.6 Hz, 2H, -CH₂Br)

δ 2.47 (td, J = 7.2, 1.6 Hz, 2H, -CH₂CHO)

δ 1.93 (p, J = 6.8 Hz, 2H, -CH₂CH₂Br)

δ 1.76 (p, J = 7.0 Hz, 2H, -CH₂CH₂CHO)

¹³C NMR (CDCl₃):

δ 202.1 (-CHO)

δ 43.6 (-CH₂CHO)

δ 33.3 (-CH₂Br)

δ 32.2 (-CH₂CH₂Br)

δ 21.3 (-CH₂CH₂CHO)

Experimental Workflow
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Reagent Preparation Oxidation Reaction Work-up and Purification

Dissolve DMSO in CH2Cl2 Cool to -78 °C Add Oxalyl Chloride Add 5-Bromopentan-1-olActivated DMSO Stir at -78 °C Add Triethylamine Stir at -78 °C Warm to Room Temp. Quench with WaterCrude Reaction Mixture Extract with CH2Cl2 Wash with Brine Dry over MgSO4 Concentrate Purify by Chromatography

Click to download full resolution via product page

Caption: Experimental workflow for the Swern oxidation of 5-bromopentan-1-ol.

Safety Precautions
The Swern oxidation should be carried out in a well-ventilated fume hood as toxic carbon

monoxide gas is evolved and the byproduct, dimethyl sulfide, is volatile and has a strong,

unpleasant odor.

Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.

The reaction is highly exothermic, especially during the addition of oxalyl chloride and

triethylamine. Maintain the low temperature and add reagents slowly to control the reaction

rate.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a

lab coat, and chemical-resistant gloves.

Conclusion
The Swern oxidation provides an efficient and mild method for the preparation of 5-
bromopentanal from 5-bromopentan-1-ol. The protocol outlined in this application note is

robust and can be adapted for various scales. The mild conditions and tolerance of the bromo-

functional group make this a superior method for synthesizing this versatile bifunctional

intermediate. Proper adherence to the experimental procedure and safety precautions is crucial

for a successful and safe reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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